molecular formula C9H20Si B13943595 cis-1-(Trimethylsilyl)-1-hexene

cis-1-(Trimethylsilyl)-1-hexene

Cat. No.: B13943595
M. Wt: 156.34 g/mol
InChI Key: XBCBHWAPJGSPNX-HJWRWDBZSA-N
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Description

cis-1-(Trimethylsilyl)-1-hexene is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to the first carbon of a cis-configured hexene chain. The TMS group imparts steric bulk and electron-donating effects, influencing reactivity and stability . Such compounds are often used as intermediates in organic synthesis, particularly in hydrosilylation, polymerization, or cross-coupling reactions .

Properties

Molecular Formula

C9H20Si

Molecular Weight

156.34 g/mol

IUPAC Name

[(Z)-hex-1-enyl]-trimethylsilane

InChI

InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3/b9-8-

InChI Key

XBCBHWAPJGSPNX-HJWRWDBZSA-N

Isomeric SMILES

CCCC/C=C\[Si](C)(C)C

Canonical SMILES

CCCCC=C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Hydrosilylation of 1-Hexene

Method Overview:
The most common and efficient approach involves the hydrosilylation of 1-hexene with a suitable silicon hydride donor, typically trimethylsilane (TMS-H). This process is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which facilitate the addition of the silicon hydride across the carbon-carbon double bond.

Reaction Scheme:
$$
\text{1-Hexene} + \text{Trimethylsilane} \xrightarrow[\text{Catalyst}]{\text{Reaction Conditions}} \text{cis-1-(Trimethylsilyl)-1-hexene}
$$

Reaction Conditions:

  • Catalyst: Platinum-based complexes (e.g., Karstedt’s catalyst) or rhodium complexes
  • Solvent: Toluene or other inert solvents
  • Temperature: Mild, typically room temperature to 50°C
  • Stereoselectivity: The hydrosilylation typically proceeds with syn-addition, favoring the cis isomer due to the concerted mechanism of the transition metal catalyst.

In-Depth Analysis:
Hydrosilylation is a well-established method for installing silicon groups onto alkenes with high regio- and stereoselectivity. The process generally yields predominantly the cis-configured product because the addition occurs on the same face of the alkene during the catalytic cycle, as supported by mechanistic studies in organosilicon chemistry.

Silyl Group Introduction via Alkylation of Hexenyl Precursors

Method Overview:
Another approach involves the formation of a hexenyl anion or a related nucleophilic intermediate, which then reacts with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl), in the presence of a base. This method is particularly useful when stereoselectivity is controlled by the choice of base and reaction conditions.

Reaction Scheme:
$$
\text{Hexenyl anion} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound}
$$

Reaction Conditions:

  • Base: n-Butyllithium or other strong bases to generate the anion
  • Solvent: Tetrahydrofuran (THF) or diethyl ether
  • Temperature: Low temperature (−78°C to 0°C) to control stereochemistry
  • Notes: The reaction proceeds via nucleophilic attack on the silicon electrophile, with stereochemistry influenced by the reaction environment.

Silyl Transfer via Transition Metal-Catalyzed Cross-Coupling

Method Overview:
Recent advances include transition metal-catalyzed cross-coupling reactions where a silyl nucleophile reacts with an alkyl or alkenyl halide precursor. For example, the use of a silyl anion or silylborane in the presence of a palladium or nickel catalyst can enable the formation of the desired silylated alkene.

Reaction Scheme:
$$
\text{Hexenyl halide} + \text{Trimethylsilyl reagent} \xrightarrow{\text{Transition Metal Catalyst}} \text{this compound}
$$

Reaction Conditions:

  • Catalyst: Palladium or nickel complexes with phosphine ligands
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
  • Temperature: Elevated (80–120°C)
  • Stereoselectivity: Controlled by ligand choice and reaction parameters

In-Depth Analysis:
Although less common specifically for this compound, this method offers a versatile route for functionalization, especially when other functional groups are present.

Stereoselective Silyl-Addition via Organometallic Reagents

Method Overview:
Organometallic reagents such as silyl lithium or silyl magnesium compounds can add across the double bond of hexene derivatives. The stereochemistry of addition can be influenced by the reaction conditions, favoring the cis isomer through kinetic control.

Reaction Scheme:
$$
\text{Hexene derivative} + \text{silyl lithium} \rightarrow \text{this compound}
$$

Reaction Conditions:

  • Reagent: Trimethylsilyl lithium (TMSLi) or trimethylsilyl magnesium chloride (TMSMgCl)
  • Solvent: Diethyl ether or tetrahydrofuran
  • Temperature: Low, typically −78°C to 0°C

In-Depth Analysis:
This approach provides a direct route to the silyl-alkene, with stereoselectivity dictated by the addition mechanism. The cis configuration is favored due to the concerted addition pathway.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Stereoselectivity Advantages Limitations
Hydrosilylation Trimethylsilane, transition metal catalysts Pt, Rh Cis (syn-addition) Mild, high regio- and stereoselectivity Requires transition metal catalysts
Nucleophilic substitution Hexenyl anion, TMSCl Base (e.g., n-BuLi) Cis (controlled by conditions) Good for regioselective functionalization Sensitive to reaction conditions
Cross-coupling Hexenyl halides, silyl reagents Pd, Ni Variable, controllable Versatile for complex synthesis Elevated temperatures, catalyst sensitive
Organometallic addition TMSLi, TMSMgCl None or catalytic Cis (kinetic control) Direct addition, stereoselective Sensitive to moisture, low temperature

Chemical Reactions Analysis

3.1. Oxidation Reactions

cis-1-(Trimethylsilyl)-1-hexene can undergo oxidation reactions, which are crucial for producing various functionalized products. For instance:

  • Catalytic Oxidation : Research indicates that this compound can be oxidized to form epoxides and alcohols using metal catalysts such as iridium complexes .

Reaction Type Products Conditions
Catalytic Oxidation1,2-Epoxyhexane, 2-HexenalIridium catalyst with O_2
HydrolysisAlcohol derivativesAcidic or basic conditions

3.2. Cyclopropanation

The Simmons-Smith reaction can be applied to this compound for cyclopropanation, where an organozinc carbenoid reacts with the alkene:

cis 1 Trimethylsilyl 1 hexene+DiiodomethaneZnCyclopropane derivative\text{cis 1 Trimethylsilyl 1 hexene}+\text{Diiodomethane}\xrightarrow{\text{Zn}}\text{Cyclopropane derivative}

This reaction is stereospecific, preserving the configuration of the double bond in the product .

Reactivity and Mechanisms

The unique reactivity of this compound can be attributed to its silicon functionality and stereochemistry. The presence of the trimethylsilyl group influences both nucleophilic and electrophilic attack pathways:

4.1. Nucleophilic Attack

The double bond in this compound is susceptible to nucleophilic attack due to its electron-rich nature. This allows for reactions with various nucleophiles, leading to:

  • Alkylation : Formation of larger alkyl groups through nucleophilic substitution.

4.2. Electrophilic Addition

Electrophilic reagents can add across the double bond, yielding products such as halohydrins or alcohols:

cis 1 Trimethylsilyl 1 hexene+HBrBromoalkane\text{cis 1 Trimethylsilyl 1 hexene}+\text{HBr}\rightarrow \text{Bromoalkane}

Scientific Research Applications

cis-1-(Trimethylsilyl)-1-hexene finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound is explored for its potential in modifying biological molecules to enhance their stability and functionality.

    Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of silicone-based materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cis-1-(Trimethylsilyl)-1-hexene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and enhance the overall reactivity of the compound. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangements leading to the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to cis-1-(Trimethylsilyl)-1-hexene:

1-Trimethylsilyl-1-hexyne

Structural Differences : The alkyne analog replaces the double bond with a triple bond.
Physical Properties :

  • Molecular weight: 154.33 g/mol
  • Boiling point: 155°C
  • Density: 0.77 g/cm³
  • Hazard: Flammable liquid (H226) .
    Reactivity : The triple bond in 1-Trimethylsilyl-1-hexyne increases electrophilicity compared to alkenes, making it more reactive in click chemistry or cycloadditions. The TMS group stabilizes adjacent carbocations, enhancing regioselectivity in reactions .

Trimethylsilane (TMS-H)

Structural Differences : A simpler silane without unsaturated bonds.
Physical Properties :

  • Molecular weight: 88.23 g/mol
  • CAS: 993-07-7
  • Use: Primarily for R&D in semiconductor manufacturing or as a reducing agent .
    Reactivity : TMS-H is highly flammable and reacts violently with oxidizers. Unlike silylated alkenes, it lacks π-bond reactivity, limiting its utility in organic synthesis .

cis-1-(1-Propenyl)cyclohexene

Structural Differences: A non-silylated cyclohexene derivative with a propenyl substituent. Physical Properties:

  • Molecular weight: 122.21 g/mol
  • LogP: 3.06 (indicative of higher hydrophobicity than silylated compounds) .
    Reactivity : The absence of a TMS group reduces steric hindrance, favoring faster polymerization or Diels-Alder reactions. However, it lacks the electronic stabilization provided by silicon .

Hexamethyldisiloxane

Structural Differences : A siloxane with two TMS groups linked by an oxygen atom.
Physical Properties :

  • Boiling point: 99–101°C
  • CAS: 107-46-0
  • Use: Lubricant or solvent in industrial applications .
    Reactivity : The siloxane bond is chemically inert, contrasting with the reactive double bond in this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Hazards
1-Trimethylsilyl-1-hexyne C₉H₁₈Si 154.33 155 0.77 H226 (Flammable)
Trimethylsilane C₃H₁₀Si 88.23 - - H220 (Extremely flammable)
cis-1-(1-Propenyl)cyclohexene C₉H₁₄ 122.21 - - Not specified
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 99–101 0.76 H315, H319 (Skin/Eye irritation)

Key Research Findings

Electronic Effects : The TMS group in silylated alkenes/alkynes donates electron density via σ-π conjugation, stabilizing transition states in electrophilic additions .

Steric Hindrance: Bulkier TMS groups in this compound reduce reaction rates in sterically demanding environments compared to non-silylated analogs like cis-1-(1-propenyl)cyclohexene .

Thermal Stability : Silylated alkenes exhibit higher thermal stability than alkanes due to the strength of Si-C bonds, making them suitable for high-temperature applications .

Flammability : Both 1-Trimethylsilyl-1-hexyne and Trimethylsilane are highly flammable, necessitating strict handling protocols .

Q & A

Q. What are the optimal synthetic routes for preparing cis-1-(Trimethylsilyl)-1-hexene with high stereoselectivity?

Stereoselective synthesis of this compound typically involves hydrosilylation or silylmetalation of alkynes. For example, using platinum catalysts (e.g., Speier’s catalyst) for anti-Markovnikov hydrosilylation of 1-hexyne with trimethylsilane can yield the cis-isomer. Reaction conditions (temperature, solvent, catalyst loading) must be tightly controlled to minimize byproducts like the trans-isomer. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the cis-configured product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. The trimethylsilyl group (Si(CH₃)₃) exhibits a distinct singlet at ~0.1 ppm in ¹H NMR and ~0–5 ppm in ¹³C NMR. The cis-configuration can be confirmed using 2D HSQC or NOESY to observe spatial proximity between the silyl group and adjacent protons .
  • GC-MS : Gas chromatography coupled with mass spectrometry helps verify purity and molecular ion peaks (e.g., m/z = 154.33 g/mol for the parent ion) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store in sealed, inert containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption. Avoid contact with strong acids/oxidizers .
  • Handling : Use explosion-proof equipment, local exhaust ventilation, and PPE (gloves, goggles). In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 1-hexene in catalytic polymerization or oxidation processes?

The trimethylsilyl group acts as an electron-withdrawing substituent, stabilizing transition states in radical or ionic reactions. For example:

  • In polymerization , it reduces electron density at the double bond, slowing ethylene copolymerization rates compared to unsubstituted 1-hexene. This steric and electronic effect can be modeled using density functional theory (DFT) to predict regioselectivity .
  • In oxidation , the silyl group may alter pathways for epoxidation or hydroxylation. Experimental studies using rat liver microsomes or P450 enzymes show that bulky substituents hinder epoxide formation, favoring alternative metabolites .

Q. What computational methods are used to model reaction pathways involving this compound?

  • DFT Calculations : Used to predict activation energies for hydrogen abstraction by hydroxyl radicals (•OH). The silyl group’s inductive effects lower the energy barrier for allylic hydrogen abstraction compared to terminal positions .
  • Kinetic Modeling : Detailed mechanisms (e.g., for auto-ignition or oxidation) integrate experimental data (ignition delay times, intermediate species profiles) with master equation simulations to validate rate constants .

Q. How can this compound be utilized in advanced material science applications?

  • Nanofiltration Membranes : Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) blended with this compound shows enhanced permeability in ethanol/olefin mixtures. The silyl group improves membrane hydrophobicity, increasing solute rejection (e.g., >94% for Remazol Brilliant Blue R) .
  • Catalyst Design : The compound serves as a ligand precursor in transition-metal complexes for asymmetric catalysis, leveraging its stereochemical rigidity .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity ratios (rH) for 1-hexene derivatives in copolymerization: How to resolve?

Conflicting rH values (e.g., from Fineman-Ross vs. Kelen-Tüdős models) arise from differing assumptions about monomer feed ratios. To resolve:

  • Use high-precision 2D HSQC NMR to quantify triad sequences in copolymers, ensuring accurate reactivity ratios .
  • Validate with kinetic Monte Carlo simulations to account for chain-end and penultimate effects .

Q. Conflicting thermal stability data for silylated alkenes: What factors contribute?

Variations in thermal degradation rates (e.g., TGA curves) may stem from:

  • Impurities : Trace protic contaminants (e.g., water) accelerate siloxane bond formation.
  • Experimental Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed decomposition thresholds. Standardize protocols using NIST-referenced methods .

Methodological Best Practices

Q. How to optimize reaction conditions for high-yield silylation of 1-hexene?

  • Catalyst Screening : Test Pt/C, Karstedt’s catalyst, or Rh complexes under inert atmospheres.
  • Solvent Selection : Non-polar solvents (e.g., hexane) minimize side reactions.
  • In-situ Monitoring : Use FTIR to track Si-H bond consumption (peaks at ~2100 cm⁻¹) .

Q. Strategies for analyzing degradation products of this compound in environmental studies

  • GC-MS/MS : Identify siloxane derivatives (e.g., hexamethyldisiloxane) using selective ion monitoring (SIM).
  • Theoretical Predictions : Combine DFT with AOP-Win software to estimate hydroxyl radical reaction pathways and half-lives .

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